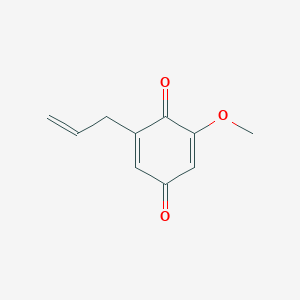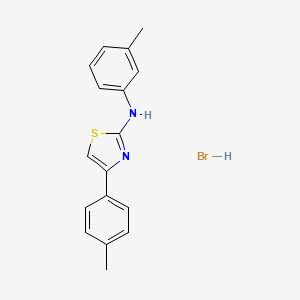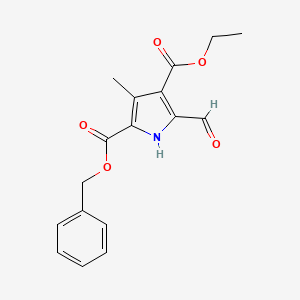
2-Benzyl 4-ethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl 4-ethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate is a synthetic organic compound with the molecular formula C17H17NO5 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl 4-ethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and esters with pyrrole derivatives under controlled conditions. The reaction may involve catalysts such as p-toluenesulfonic acid in toluene to facilitate the formation of the pyrrole ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl 4-ethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used under acidic conditions.
Major Products Formed
Oxidation: 2-Benzyl 4-ethyl 3-methyl-1H-pyrrole-2,4-dicarboxylic acid.
Reduction: 2-Benzyl 4-ethyl 5-hydroxymethyl-3-methyl-1H-pyrrole-2,4-dicarboxylate.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Benzyl 4-ethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Benzyl 4-ethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole derivatives: Share a similar heterocyclic structure and exhibit diverse biological activities.
Pyrrole derivatives: Include various compounds with significant medicinal and industrial applications.
Uniqueness
2-Benzyl 4-ethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of benzyl, ethyl, formyl, and carboxylate groups makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
4458-65-5 |
|---|---|
Molekularformel |
C17H17NO5 |
Molekulargewicht |
315.32 g/mol |
IUPAC-Name |
2-O-benzyl 4-O-ethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C17H17NO5/c1-3-22-16(20)14-11(2)15(18-13(14)9-19)17(21)23-10-12-7-5-4-6-8-12/h4-9,18H,3,10H2,1-2H3 |
InChI-Schlüssel |
QJUBKPBMUDBERC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OCC2=CC=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Cyanoethyl)-1-[4-(diphenylmethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15088006.png)
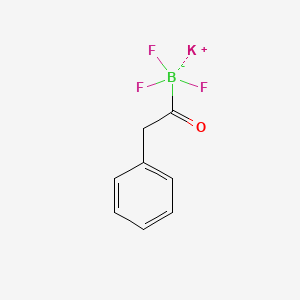

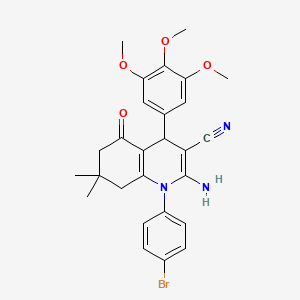
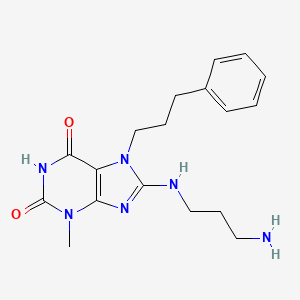
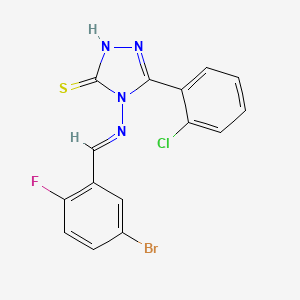
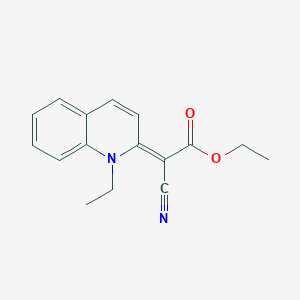
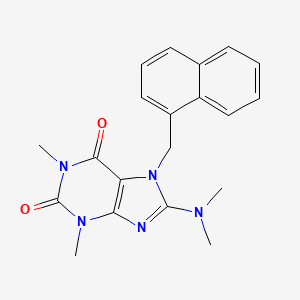
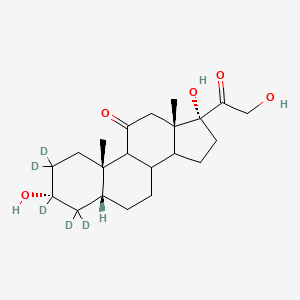
![1,5-dimethyl-4-({(E)-[4-(4-morpholinyl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15088064.png)
